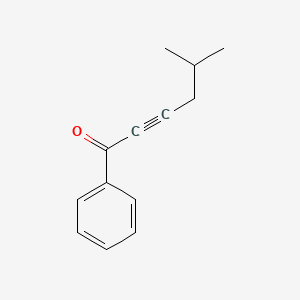
5-Methyl-1-phenylhex-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-phenylhex-2-yn-1-one is an organic compound with the molecular formula C12H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a phenyl group attached to a hexynone backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylhex-2-yn-1-one typically involves the reaction of 1-phenyl-1-pentyne with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-phenylhex-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
5-Methyl-1-phenylhex-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-phenylhex-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways. Its unique structure allows it to bind to active sites of proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylhex-2-yn-1-one: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1-phenylpent-2-yn-1-one: Similar structure but has a shorter carbon chain.
Uniqueness
5-Methyl-1-phenylhex-2-yn-1-one is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
65236-44-4 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5-methyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C13H14O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,7H2,1-2H3 |
Clé InChI |
ZRWWELVTRXFRGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC#CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
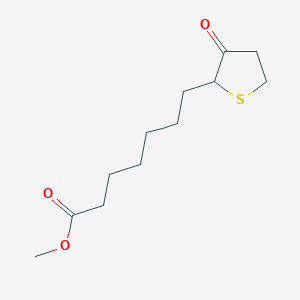

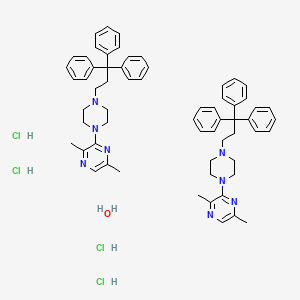
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)

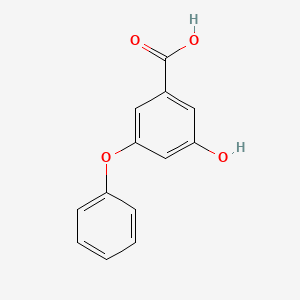
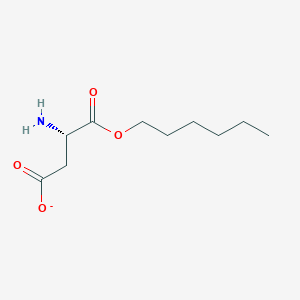
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)

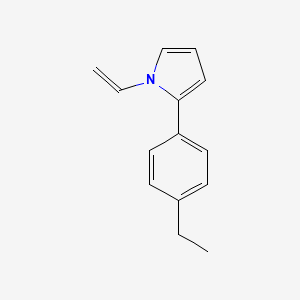
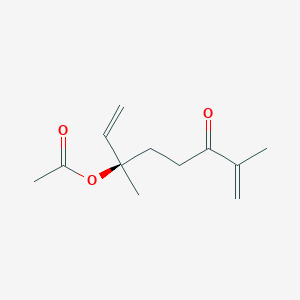
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
